2-(3-METHOXYPHENYL)-N~4~-{3-[({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE
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Overview
Description
2-(3-METHOXYPHENYL)-N~4~-{3-[({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-N~4~-{3-[({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE typically involves multiple steps, including:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the quinoline derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to dihydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(3-METHOXYPHENYL)-N~4~-{3-[({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: Used as a probe to study protein-ligand interactions.
Industrial Applications: Potential use in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with DNA and inhibition of topoisomerase enzymes. The quinoline core intercalates into the DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-4-quinolinecarboxamide: Lacks the additional benzyl and amide groups.
N-{3-[({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)methyl]benzyl}-4-quinolinecarboxamide: Lacks the methoxyphenyl group.
Properties
Molecular Formula |
C42H34N4O4 |
---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-[[3-[[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]methyl]phenyl]methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C42H34N4O4/c1-49-31-14-8-12-29(21-31)39-23-35(33-16-3-5-18-37(33)45-39)41(47)43-25-27-10-7-11-28(20-27)26-44-42(48)36-24-40(30-13-9-15-32(22-30)50-2)46-38-19-6-4-17-34(36)38/h3-24H,25-26H2,1-2H3,(H,43,47)(H,44,48) |
InChI Key |
GWPDFKFYKQVRJG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC(=CC=C4)CNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC(=CC=C7)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC(=CC=C4)CNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC(=CC=C7)OC |
Origin of Product |
United States |
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